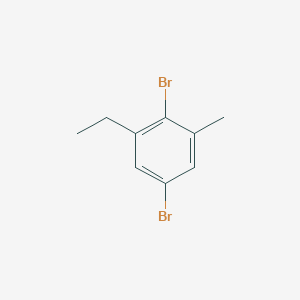

2,5-dibromo-1-ethyl-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1-ethyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWPKJYGBREAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293976 | |

| Record name | 2,5-Dibromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-68-6 | |

| Record name | 2,5-Dibromo-1-ethyl-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2,5 Dibromo 1 Ethyl 3 Methylbenzene

Reaction Pathways in Aromatic Substitution

Aromatic substitution reactions on the benzene (B151609) ring of 2,5-dibromo-1-ethyl-3-methylbenzene can proceed through either electrophilic or nucleophilic mechanisms, with distinctively different requirements and outcomes.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking an incoming electrophile. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

Directing Effects:

Alkyl Groups (Ethyl and Methyl): These are activating groups that donate electron density to the ring primarily through an inductive effect. libretexts.org They direct incoming electrophiles to the ortho and para positions relative to themselves. nih.govbeilstein-journals.org

Bromo Groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less reactive than benzene itself. byjus.com However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when the attack occurs at these positions. byjus.com

Predicted Regioselectivity: For this compound, there are two available positions for substitution: C4 and C6.

The ethyl group at C1 directs ortho to C2 (blocked by Br) and C6, and para to C4.

The methyl group at C3 directs ortho to C2 (blocked by Br) and C4, and para to C6.

The bromo group at C2 directs ortho to C1 (blocked by ethyl) and C3 (blocked by methyl), and para to C5 (blocked by Br).

The bromo group at C5 directs ortho to C4 and C6.

The activating alkyl groups have a stronger influence than the deactivating bromo groups. nih.gov Both the ethyl and methyl groups strongly favor substitution at positions C4 and C6. Steric hindrance from the adjacent ethyl group at C1 and the bromo group at C5 might slightly disfavor substitution at C6 compared to C4. Therefore, a mixture of 4- and 6-substituted products is expected, with the exact ratio depending on the specific electrophile and reaction conditions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 2,5-Dibromo-1-ethyl-3-methyl-4-nitrobenzene and 2,5-Dibromo-1-ethyl-3-methyl-6-nitrobenzene |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 2,4,5-Tribromo-1-ethyl-3-methylbenzene and 2,5,6-Tribromo-1-ethyl-3-methylbenzene |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | 2,5-Dibromo-1-ethyl-3-methyl-4-alkylbenzene and 2,5-Dibromo-1-ethyl-3-methyl-6-alkylbenzene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 4-Acyl-2,5-dibromo-1-ethyl-3-methylbenzene and 6-Acyl-2,5-dibromo-1-ethyl-3-methylbenzene |

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group, such as a halide, by a nucleophile. The most common mechanism is the SNAr (addition-elimination) pathway. wikipedia.org This mechanism requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.orgbyjus.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

The compound this compound lacks such strong activating groups. It possesses electron-donating alkyl groups and weakly deactivating bromo groups. Consequently, the aromatic ring is not sufficiently electrophilic to be attacked by common nucleophiles under standard SNAr conditions. libretexts.orglibretexts.org Reactions with strong nucleophiles would require harsh conditions (high temperature and pressure) and would likely lead to a mixture of products via alternative mechanisms, such as an elimination-addition (benzyne) pathway, which is generally less controlled. scribd.com Therefore, this compound is not considered an "activated" dibromo-arene for facile nucleophilic aromatic substitution.

Cross-Coupling Reaction Mechanisms

The carbon-bromine bonds in this compound are excellent handles for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the selective functionalization of aryl halides. nih.govnyu.edu The general catalytic cycle, as it would apply to the reaction of this compound with an organoboron reagent (R-BY₂), involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromobenzene. This is often the rate-determining step. Given that there are two bromine atoms, selective mono- or double-coupling can be achieved by controlling the stoichiometry and reaction conditions. The C-Br bond at position 5 is sterically less hindered than the bond at position 2, which is flanked by two substituents, suggesting that oxidative addition might occur preferentially at C5.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This process can be repeated at the second C-Br bond to yield a disubstituted product.

The choice of ligand and solvent is critical for the success of palladium-catalyzed cross-coupling reactions, influencing reaction rates, catalyst stability, and product yields. nih.gov

Ligands: Phosphine-based ligands are commonly used. Electron-rich and bulky ligands generally facilitate the oxidative addition and reductive elimination steps. For substrates like this compound, where steric hindrance could be a factor, the choice of ligand bulk is crucial for achieving good selectivity and efficiency. reddit.com

Solvents: The solvent must be capable of dissolving the various components of the reaction mixture, including the organic substrates and inorganic base. Polar aprotic solvents are often preferred. The solvent can also play a role in stabilizing the catalytic species. nih.gov

Table 2: General Effects of Ligands and Solvents on Suzuki-Miyaura Coupling of Aryl Bromides

| Ligand Type | Example(s) | General Effect on Reaction |

| Monodentate Phosphines | PPh₃, PCy₃ | Generally effective for simple substrates. Bulkier phosphines can promote reductive elimination. |

| Bulky, Electron-Rich Phosphines | XPhos, SPhos | Highly efficient for hindered or unreactive aryl halides, often allowing for lower catalyst loadings and milder conditions. |

| Bidentate Phosphines | dppf, Xantphos | Can enhance catalyst stability and influence selectivity, particularly in complex systems. |

| Solvent Type | Example(s) | General Effect on Reaction |

| Aprotic Polar | Dioxane, THF, DMF | Good solubility for a wide range of reactants. Dioxane is very common for Suzuki reactions. |

| Protic | Water, Ethanol | Often used in combination with other solvents. Can be environmentally benign and sometimes accelerate the reaction. |

| Aromatic Hydrocarbons | Toluene, Xylene | Useful for higher temperature reactions, but may have lower solubility for the inorganic base. |

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular reactions require a molecule to possess two reactive functional groups that can interact to form a new ring. For this compound, intramolecular reactions are not commonly reported.

Rearrangements: Under typical laboratory conditions, the aromatic framework and its substituents are stable, and rearrangements are not expected.

Cyclization: Intramolecular cyclization would necessitate the introduction of a second reactive group onto the molecule, for instance, by functionalizing one of the methyl or ethyl groups. For example, an intramolecular Friedel-Crafts reaction could theoretically occur if an acyl halide or similar functionality were present on a side chain of sufficient length. beilstein-journals.org However, with the parent compound, there are no suitably positioned functional groups to facilitate intramolecular cyclization. Reactions involving the two bromo-substituents, for example, through coupling with a bifunctional reagent, would be intermolecular in the first step.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies are crucial for understanding the energy landscape of a chemical reaction, providing insights into reaction rates, equilibria, and the nature of the transition states. For reactions involving this compound, these studies help to elucidate the mechanistic details of its formation and subsequent transformations.

The formation of this compound from 1-ethyl-3-methylbenzene proceeds via an electrophilic aromatic substitution pathway. The bromination of an aromatic ring is a multi-step process. The initial and generally rate-determining step is the attack of the electrophile (Br+) on the aromatic ring, leading to the formation of a positively charged carbocation intermediate known as a benzenonium ion or sigma complex. libretexts.org This step involves the temporary loss of aromaticity and is therefore energetically costly.

The subsequent step, the deprotonation of the benzenonium ion to restore the aromatic ring, is typically fast. libretexts.org The stability of the benzenonium intermediate is a key factor influencing the reaction rate. In the case of 1-ethyl-3-methylbenzene, the ethyl and methyl groups are ortho-, para-directing activators. The formation of the 2,5-dibromo isomer is governed by the directing effects of these alkyl groups.

Further derivatization reactions of this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, will have their own distinct rate-determining steps. For instance, in a typical SNAr reaction, the rate-determining step is usually the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. In contrast, for many cross-coupling reactions, the rate-determining step can be the oxidative addition of the aryl halide to the metal catalyst.

Table 1: Postulated Rate-Determining Steps for Reactions Involving this compound

| Reaction Type | Reactant(s) | Postulated Rate-Determining Step |

| Electrophilic Bromination | 1-Ethyl-3-methylbenzene + Br2/FeBr3 | Formation of the benzenonium ion intermediate |

| Nucleophilic Aromatic Substitution | This compound + Nucleophile | Formation of the Meisenheimer complex |

| Suzuki Cross-Coupling | This compound + Boronic acid/Pd catalyst | Oxidative addition of the aryl bromide to the Pd(0) catalyst |

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration that is critical in determining the reaction rate. The analysis of transition states provides profound insights into the mechanism of a reaction.

For the electrophilic bromination of 1-ethyl-3-methylbenzene to yield this compound, the transition state of the rate-determining step resembles the structure of the benzenonium ion intermediate. libretexts.org Computational chemistry is a powerful tool for modeling these high-energy structures. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the geometry, energy, and vibrational frequencies of the transition state. rsc.orgresearchgate.net

In the transition state for the initial bromination at the 2-position, the incoming bromine atom is forming a new C-Br bond, and the aromatic pi-system is partially disrupted. The positive charge is delocalized across the ring, with significant contributions from the carbons ortho and para to the site of attack. The ethyl and methyl groups help to stabilize this developing positive charge through inductive effects and hyperconjugation.

For subsequent derivatization reactions, the nature of the transition state will vary. For example, in a hypothetical SN2-like displacement of a bromide with a strong nucleophile (though generally difficult for aryl halides), the transition state would involve the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-bromine bond. ncert.nic.in

Studies on similar systems, like the bromination of other substituted benzenes, have sometimes indicated the involvement of polybromide clusters in the transition state, which can influence the reaction's kinetic order. rsc.org Such complexities highlight the importance of detailed computational and experimental studies to fully characterize the transition states in reactions involving this compound.

Table 2: Key Features of a Hypothetical Transition State for the First Bromination of 1-Ethyl-3-methylbenzene

| Feature | Description |

| Geometry | The carbon atom at the site of attack transitions from sp2 to a more sp3-like hybridization. The C-Br bond is partially formed. |

| Charge Distribution | A partial positive charge develops on the benzene ring, which is delocalized, particularly at the ortho and para positions relative to the attack. |

| Energy | Represents the maximum energy barrier that must be overcome for the reaction to proceed. |

| Stabilizing Factors | The electron-donating ethyl and methyl groups stabilize the developing positive charge through induction and hyperconjugation. |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,5-dibromo-1-ethyl-3-methylbenzene, specific chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, along with correlations from 2D NMR experiments, would be essential for unambiguous structural confirmation.

A detailed analysis of the proton NMR spectrum would involve the assignment of signals corresponding to the aromatic protons and the protons of the ethyl and methyl groups. The multiplicity (splitting pattern) of these signals, governed by spin-spin coupling, would provide crucial information about the connectivity of the atoms. However, no published ¹H NMR data for this compound could be located.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing bromine atoms and the electron-donating alkyl groups. The signals for the ethyl and methyl carbons would appear in the aliphatic region of the spectrum. Without experimental data, a specific interpretation is not possible.

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the complete bonding network of a molecule. COSY would reveal proton-proton couplings, while HMQC and HMBC would establish one-bond and multiple-bond correlations between protons and carbons, respectively. The absence of primary NMR data prevents any discussion of these advanced analytical techniques for this specific compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of its various bonds. The C-Br stretching vibrations would be expected in the lower frequency region of the spectrum. The C-H bending modes, both in-plane and out-of-plane for the aromatic ring, and those of the alkyl substituents would provide further structural information. No such vibrational data has been reported.

The benzene (B151609) ring itself gives rise to a series of characteristic vibrations, including ring stretching and breathing modes. The substitution pattern on the ring significantly influences the positions and intensities of these bands in both IR and Raman spectra. A detailed analysis of these vibrations for this compound is precluded by the lack of available spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry provides definitive confirmation of its elemental composition and offers detailed insights into its structural arrangement through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the molecular formula of a compound by measuring the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₁₀Br₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and bromine (⁷⁹Br).

The presence of two bromine atoms introduces a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.infodocbrown.info Consequently, the molecular ion of a dibrominated compound appears as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1. docbrown.infoacs.org

The table below illustrates the theoretical exact masses for the different isotopic combinations of the molecular ion of this compound.

| Isotopic Composition | Theoretical Exact Mass (Da) |

| C₉H₁₀⁷⁹Br₂ | 275.9192 |

| C₉H₁₀⁷⁹Br⁸¹Br | 277.9172 |

| C₉H₁₀⁸¹Br₂ | 279.9151 |

By comparing the experimentally measured exact mass from an HRMS analysis to these theoretical values, the molecular formula of this compound can be unequivocally confirmed.

Fragmentation Patterns for Structural Information

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is often unstable and undergoes fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the compound's structure. The fragmentation of this compound is expected to follow predictable pathways for alkylbenzenes and brominated aromatic compounds.

A primary fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage. This results in the formation of a stable benzylic cation. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group is a highly probable fragmentation. This would lead to the formation of a prominent ion at m/z [M-15]⁺.

Another significant fragmentation involves the loss of the entire ethyl group (•CH₂CH₃), resulting in a fragment ion at m/z [M-29]⁺. Aromatic compounds can also undergo rearrangement to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, although this may be less prominent in highly substituted or halogenated rings. youtube.com

The carbon-bromine bond is also susceptible to cleavage, leading to the loss of a bromine atom (•Br) or a hydrogen bromide molecule (HBr). docbrown.infodocbrown.info Fragments containing a single bromine atom will exhibit a characteristic doublet of peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. blogspot.com

The following table summarizes some of the expected key fragment ions for this compound.

| Fragment Ion | Proposed Structure(s) | Key Fragmentation Pathway |

| [M-15]⁺ | [C₈H₇Br₂]⁺ | Loss of a methyl radical from the ethyl group (benzylic cleavage) |

| [M-29]⁺ | [C₇H₅Br₂]⁺ | Loss of an ethyl radical |

| [M-Br]⁺ | [C₉H₁₀Br]⁺ | Loss of a bromine radical |

| [M-HBr]⁺˙ | [C₉H₉Br]⁺˙ | Elimination of hydrogen bromide |

The analysis of these and other fragments in the mass spectrum allows for a detailed structural elucidation of this compound, confirming the connectivity of the ethyl, methyl, and dibromo substituents on the benzene ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are foundational in computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods can be broadly classified into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its excellent balance of accuracy and computational efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. This approach allows for the investigation of relatively large molecules and systems.

For 2,5-dibromo-1-ethyl-3-methylbenzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). nih.govfrontiersin.org This optimization process finds the arrangement of atoms that corresponds to the lowest energy, providing precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Comparison of Common Quantum Chemical Calculation Methods

| Method | Basis of Calculation | Typical Accuracy | Computational Cost | Application for this compound |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Electron Density | High | Moderate | Ground state geometry, electronic properties, reaction energies. acs.org |

| Ab Initio | Wavefunction (from first principles) | Very High | High to Very High | Benchmarking results, calculating precise molecular properties. libretexts.orgwikipedia.org |

| Semi-Empirical | Wavefunction (with empirical parameters) | Moderate | Low | Rapid screening of large numbers of molecules, initial geometry optimization. libretexts.orgnumberanalytics.com |

Beyond DFT, other quantum mechanical methods offer different advantages.

Ab Initio Methods: Translating to "from the beginning," these methods calculate molecular properties based solely on fundamental physical constants, without using experimental data for parameterization. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) fall into this category. nih.gov While computationally very demanding, they are considered the gold standard for accuracy. libretexts.org For a molecule like this compound, high-level ab initio calculations could provide benchmark data for its electronic energy, dipole moment, and polarizability, against which results from less costly methods like DFT could be compared.

Semi-Empirical Methods: These methods, such as AM1 and PM3, simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. libretexts.orgnumberanalytics.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. numberanalytics.com However, their accuracy is dependent on the quality of the parameterization for the specific types of atoms and bonds in the molecule. For this compound, a semi-empirical method could be used for a quick initial geometry optimization before refining the structure with a more robust method like DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. tsijournals.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tsijournals.com Aromatic compounds are known to have relatively large HOMO-LUMO gaps, contributing to their characteristic stability. tsijournals.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it is easier to move an electron to an unoccupied orbital. This often corresponds to a molecule that is more easily polarized and will participate more readily in chemical reactions.

For this compound, the electron-donating alkyl groups (ethyl and methyl) and the electron-withdrawing, yet π-donating, bromine atoms will influence the energies of the frontier orbitals. DFT calculations can provide precise energy values for the HOMO, LUMO, and the resulting energy gap. Studies on other substituted benzenes have shown that substituents significantly affect the HOMO-LUMO gap; for example, a study on polycyclic aromatic hydrocarbons (PAHs) found that the addition of different functional groups could alter the gap by as much as 1.46 eV. frontiersin.org The calculated gap for this compound would provide insight into its expected reactivity in electrophilic or nucleophilic substitution reactions.

Table 2: Interpreting Frontier Molecular Orbital Data

| Parameter | Definition | Chemical Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). Higher energy indicates a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. tsijournals.com |

The Molecular Electrostatic Potential Surface (MEPS), also known as the electrostatic potential map, is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. vaia.com It maps the electrostatic potential onto the electron isodensity surface of the molecule.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They indicate regions with a partial negative charge, such as lone pairs on heteroatoms or π-electron systems.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. They often correspond to hydrogen atoms bonded to electronegative atoms or regions of steric strain.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

For this compound, a MEPS map would reveal the electron-rich character of the aromatic ring, with the highest electron density likely shifted by the combined electronic effects of the four substituents. researchgate.net The bromine atoms, despite being electronegative, possess lone pairs that can contribute to the π-system, while the alkyl groups are weakly electron-donating. The map would visualize the sites most likely to be attacked by an incoming electrophile, providing a more nuanced picture of reactivity than FMO analysis alone. vaia.comresearchgate.net The regions around the hydrogen atoms of the ethyl and methyl groups would show positive potential.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single, static molecules (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would require the development of a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. This force field would describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

If performed, an MD simulation could provide insights into:

Intermolecular Interactions: In a simulation with multiple molecules, it could model how they pack together in a liquid or solid state, providing information on bulk properties like density and heat of vaporization.

Solvation: By including solvent molecules (e.g., water, ethanol) in the simulation box, one could study how this compound is solvated and calculate properties like the free energy of solvation.

While no specific MD simulation studies on this compound are readily available, the methodology is a powerful tool for bridging the gap between the properties of a single molecule and the macroscopic behavior of a material. nih.govbrehm-research.de

Force Field Development for Halogenated Aromatics

Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system of atoms. A force field is a set of functions and parameters that define the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). wikipedia.org The accuracy of MD simulations is critically dependent on the quality of the underlying force field. nih.gov

Developing accurate force fields for halogenated aromatic compounds presents unique challenges. unipi.it Halogen atoms can form halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile. researchgate.net Standard non-polarizable force fields, which use simple point charges, often fail to accurately model this phenomenon because they typically assign a negative charge to the halogen atom. unipi.itresearchgate.net This simplistic model cannot reproduce the anisotropic distribution of electron density on the halogen atom, specifically the positive region known as the "sigma-hole" located opposite the covalent bond. researchgate.net

To address these limitations, more sophisticated force fields have been developed:

Additive Force Fields: Efforts have been made to improve traditional additive force fields like CHARMM and AMBER. One strategy involves adding a virtual particle with a positive charge to the halogen atom to mimic the sigma-hole, thereby improving the description of halogen bonds. researchgate.net The parameters for these models, including charges and Lennard-Jones parameters, are tuned to reproduce quantum mechanical (QM) interaction energies and experimental data such as solvation free energies. researchgate.net

Polarizable Force Fields: These force fields explicitly account for electronic polarizability, offering a more physically realistic model of intermolecular interactions. The classical Drude oscillator model is one such approach, where a "Drude particle" is attached to the atom by a spring, mimicking induced dipoles. nih.govnih.gov This method has been successfully extended to halogenated compounds, yielding better agreement with both QM calculations and experimental properties like enthalpies of vaporization and molecular volumes. nih.gov The inclusion of anisotropic atomic polarizability on the halogen is a key feature for accurately modeling both halogen bonds and halogen-hydrogen bond interactions. nih.govnih.gov

The parameterization process is a critical step in force field development. wikipedia.orgnih.govnih.gov It involves adjusting the force field parameters to reproduce a set of target data, which can include high-level quantum mechanical calculations of molecular geometries and interaction energies, as well as experimental condensed-phase properties. acs.orgsimtk.org

| Force Field Type | Key Features for Halogenated Aromatics | Common Examples |

|---|---|---|

| Additive (Non-Polarizable) | Improved description via virtual particles for sigma-holes. Parameterized against QM and experimental data. | CHARMM (with CGenFF), AMBER (with GAFF), OPLS |

| Polarizable | Explicitly treats electronic polarizability. Uses Drude particles or other methods to model induced dipoles. More accurately reproduces anisotropic interactions. | Drude Polarizable Force Field, AMOEBA |

Conformational Analysis of this compound

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group about the C(aromatic)-C(ethyl) bond. Understanding the rotational barrier and the preferred conformation is essential for describing the molecule's structure and properties.

For simple ethylbenzene (B125841), theoretical calculations and experimental studies have established the conformational landscape. researchgate.net The most stable conformation occurs when the C-C bond of the ethyl group is perpendicular to the plane of the benzene (B151609) ring (dihedral angle of ~90°). researchgate.netdtic.mil The least stable conformation is when the ethyl chain is eclipsed with the benzene ring (dihedral angle of 0°). researchgate.net The energy barrier for this rotation in ethylbenzene is relatively low. researchgate.net

In the case of this compound, the presence of bulky substituents significantly influences the rotational profile of the ethyl group. The two bromine atoms and the methyl group create considerable steric hindrance, which can be expected to increase the rotational barrier compared to unsubstituted ethylbenzene. mdpi.com

Steric Hindrance: The ethyl group at position 1 is flanked by a bromine atom at position 2 and a methyl group at position 3 (in an ortho-like position relative to the ethyl group, although the numbering places it at 3). This steric crowding will likely raise the energy of conformations where the ethyl group's methyl moiety is pointed towards these substituents. mdpi.com

Stable Conformations: Similar to ethylbenzene, the most stable conformer is predicted to have the ethyl group oriented to minimize steric clashes with the adjacent bromo and methyl groups. This would likely involve the ethyl group adopting a conformation that is roughly perpendicular to the aromatic ring, positioning the terminal methyl group away from the bulky ortho-substituents. dtic.mil

| Molecule | Rotating Group | Calculated Rotational Barrier (approx. kcal/mol) | Most Stable Conformation (Dihedral Angle) |

|---|---|---|---|

| Ethylbenzene | Ethyl | ~1.2 - 2.0 | Perpendicular (~90°) |

| o-Xylene | Methyl | ~1.5 - 2.0 | N/A (Symmetric Rotor) |

| 1-Bromo-4-ethylbenzene | Ethyl | ~1.6 | Perpendicular (~90°) |

| This compound | Ethyl | > 2.0 (Estimated due to increased steric hindrance) | Perpendicular (~90°), avoiding substituents |

Prediction of Spectroscopic Parameters

Computational quantum chemistry is an indispensable tool for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and dynamics of the molecule. wisc.edunih.gov

Calculated NMR Chemical Shifts and Vibrational Frequencies

NMR Chemical Shifts: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. lumenlearning.com Density Functional Theory (DFT) calculations can provide reliable predictions of both ¹H and ¹³C NMR chemical shifts. wisc.edu

For this compound, the chemical shifts are influenced by several factors:

Inductive and Resonance Effects: The two bromine atoms are electron-withdrawing groups, which generally deshield the aromatic protons and carbons, shifting their signals downfield. lumenlearning.comlibretexts.org The ethyl and methyl groups are weak electron-donating groups, which tend to shield the aromatic nuclei, causing upfield shifts. libretexts.org The net effect at any position is a combination of these competing influences.

Steric Effects: The crowded substitution pattern can cause steric compression, which may also influence chemical shifts. organicchemistrydata.org

Anisotropy: The magnetic anisotropy of the benzene ring creates a strong deshielding effect for the aromatic protons. modgraph.co.uk

Based on these principles and data from similar compounds like ethylbenzene, the following table provides estimated ¹³C and ¹H NMR chemical shifts. docbrown.info

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-Br (C2, C5) | ~120-125 | N/A | Shielded relative to other substituted carbons due to heavy atom effect. |

| Aromatic C-Ethyl (C1) | ~145-150 | N/A | Downfield shift due to substitution. |

| Aromatic C-Methyl (C3) | ~138-142 | N/A | Downfield shift due to substitution. |

| Aromatic C-H (C4, C6) | ~130-135 | ~7.0-7.5 | Chemical shifts influenced by ortho/meta/para relationships to all substituents. |

| Ethyl -CH₂- | ~28-32 | ~2.6-3.0 (quartet) | Benzylic position, deshielded by the ring. |

| Ethyl -CH₃ | ~14-18 | ~1.2-1.5 (triplet) | Typical alkyl region. |

| Methyl -CH₃ | ~20-24 | ~2.3-2.6 (singlet) | Attached directly to the aromatic ring. |

Vibrational Frequencies: Calculated vibrational frequencies correspond to the different modes of molecular motion, including bond stretches, bends, and torsions. These are often calculated using DFT methods and can be compared with experimental Infrared (IR) and Raman spectra. acs.org Key predicted vibrational modes for this compound would include:

C-H Stretching: Aromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl and methyl groups appear in the 2850-3000 cm⁻¹ range.

C-C Stretching: Vibrations corresponding to the stretching of the benzene ring itself are found in the 1400-1600 cm⁻¹ region. researchgate.net

C-Br Stretching: The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Ring Deformation Modes: The benzene ring has several characteristic deformation and breathing modes at various lower frequencies. researchgate.netcapes.gov.br

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C-C Ring Stretch | 1400 - 1600 |

| C-H Bend (Alkyl) | 1350 - 1470 |

| C-Br Stretch | 500 - 650 |

Comparison with Experimental Data

The ultimate test of any computational model is its ability to reproduce experimental results. Comparing calculated spectroscopic parameters with measured spectra is a crucial validation step. nih.gov Discrepancies between theoretical predictions and experimental data can highlight weaknesses in the computational method or reveal interesting physical phenomena, such as strong intermolecular interactions or solvent effects that were not included in the gas-phase calculation. nih.govucl.ac.uk

For instance, a comparison of calculated versus experimental NMR shifts can confirm structural assignments. wisc.edu If a significant deviation is observed, it might suggest that the assumed conformation in the calculation is not the dominant one in solution, or that the solvent has a strong influence on the electronic structure. nih.gov Similarly, comparing calculated and experimental vibrational spectra can validate the force field used and confirm vibrational mode assignments.

While a full experimental dataset for this compound is not provided here, the following table illustrates how such a comparison would be structured, which is a standard practice in computational chemistry publications.

| Parameter | Calculated Value | Experimental Value | Deviation |

|---|---|---|---|

| ¹³C Shift (C4) | 132.5 ppm | 131.9 ppm | +0.6 ppm |

| ¹H Shift (H6) | 7.25 ppm | 7.18 ppm | +0.07 ppm |

| C-Br Stretch Freq. | 580 cm⁻¹ | 572 cm⁻¹ | +8 cm⁻¹ |

| C=C Ring Stretch Freq. | 1585 cm⁻¹ | 1575 cm⁻¹ | +10 cm⁻¹ |

A good correlation between calculated and experimental data builds confidence in the computational model, allowing it to be used for predicting other properties or for studying related molecules where experimental data is unavailable.

Derivatization and Synthetic Utility of 2,5 Dibromo 1 Ethyl 3 Methylbenzene

Palladium-Catalyzed Functionalization at Bromine Centers

The carbon-bromine bonds in 2,5-dibromo-1-ethyl-3-methylbenzene are susceptible to various palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. The regioselectivity of these reactions is influenced by the electronic and steric effects of the ethyl and methyl substituents.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling with an appropriate organoboron reagent in the presence of a palladium catalyst and a base. While specific studies on this compound are not prevalent, the principles of Suzuki-Miyaura coupling on polysubstituted dibromoarenes suggest that selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of catalyst, and the ligand. The bromine at the 2-position, being flanked by two alkyl groups, is sterically more hindered than the bromine at the 5-position. This difference in steric environment can potentially be exploited for regioselective functionalization.

Sonogashira Coupling: This coupling reaction introduces alkynyl groups using a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org The Sonogashira reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes. wikipedia.org For this compound, similar to Suzuki coupling, the regioselectivity of the Sonogashira coupling would be influenced by the steric hindrance around the bromine atoms. It is anticipated that the less hindered bromine at the 5-position would react preferentially under kinetically controlled conditions. nih.govrsc.org The synthesis of various alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of selective alkynylation on polyhalogenated aromatics. rsc.org

Table 1: Representative Palladium-Catalyzed Arylation and Alkynylation Reactions on Analogous Dibromoarenes

| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Product(s) | Yield (%) | Reference |

| 1 | 2,4-Dibromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2-Bromo-4-(phenylethynyl)quinoline | 85 | nih.gov |

| 2 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | 3-Bromo-2,6-dichloro-5-(phenylethynyl)pyridine | 78 | rsc.org |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a route to aryl amines. organic-chemistry.orgwikipedia.org The reaction of this compound with primary or secondary amines in the presence of a suitable palladium catalyst and a strong base would yield mono- or di-aminated products. The regioselectivity is again expected to be governed by steric factors, favoring initial amination at the less hindered 5-position. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides. wikipedia.org The successful regioselective amination of 2,4-dichloropyridine (B17371) and 2,5-dibromopyridine (B19318) highlights the potential for selective C-N bond formation in polyhalogenated systems. researchgate.net

Palladium-Catalyzed Hydroxylation: The conversion of aryl bromides to phenols can be achieved through palladium-catalyzed hydroxylation. researchgate.netnih.govnih.govrsc.orgrsc.org This transformation typically employs a palladium catalyst with a specialized ligand and a hydroxide (B78521) source, such as potassium or cesium hydroxide. nih.govnih.gov Applying this methodology to this compound could provide access to the corresponding mono- and di-hydroxylated derivatives, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. The use of palladacycle precatalysts has been shown to be effective for the hydroxylation of a range of aryl and heteroaryl halides. nih.govnih.gov

Table 2: Representative Palladium-Catalyzed Amination and Hydroxylation Reactions on Analogous Dibromoarenes

| Entry | Substrate | Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | 2,5-Dibromopyridine | Aniline | Pd₂(dba)₃/BINAP | 2-Anilino-5-bromopyridine | 95 | researchgate.net |

| 2 | 4-Bromo-2-fluorotoluene | KOH | Pd(OAc)₂/tBuBrettPhos | 2-Fluoro-4-methylphenol | 85 | nih.gov |

Transformation of Alkyl Substituents

The ethyl and methyl groups on the benzene (B151609) ring also offer opportunities for further functionalization, primarily through oxidation, reduction, or selective C-H bond activation.

Oxidation: The benzylic positions of the ethyl and methyl groups are susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize the alkyl chains to carboxylic acids. For this compound, this would likely lead to the formation of a diacid. Milder and more selective oxidation methods can be employed to achieve partial oxidation. For instance, oxidation with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can selectively oxidize a methyl group to an aldehyde. thieme-connect.de The oxidation of alkylbenzenes to ketones or carboxylic acids is an important industrial process. google.com

Reduction: While the alkyl groups themselves are not reducible under typical catalytic hydrogenation conditions that would affect the aromatic ring, transformations of derivatives are possible. For example, if the ethyl group were oxidized to an acetophenone (B1666503) moiety, it could then be reduced back to an ethyl group or to a secondary alcohol.

Benzylic Bromination: The benzylic C-H bonds of both the ethyl and methyl groups can be selectively functionalized via free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comlibretexts.org This reaction would introduce a bromine atom at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution or elimination reactions. The relative reactivity of the benzylic positions of the ethyl versus the methyl group would determine the product distribution.

Applications as a Building Block in Complex Molecule Synthesis

The diverse functionalization possibilities of this compound make it a potential building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). nih.govmdpi.comuniupo.itresearchgate.net For example, the dibromo substitution pattern allows for the construction of rigid scaffolds through sequential or one-pot double cross-coupling reactions. These scaffolds could be precursors to polycyclic aromatic compounds or highly substituted biaryl systems. The ability to functionalize both the bromine and alkyl positions provides a pathway to a wide range of derivatives with potential applications in materials science and medicinal chemistry.

Precursor for Advanced Organic Materials (e.g., Polymers, Ligands)

The presence of two reactive bromine atoms on the aromatic ring of this compound makes it a highly valuable building block for the synthesis of advanced organic materials. Through various cross-coupling reactions, this compound can be envisioned as a monomer for the creation of novel polymers with tailored electronic and photophysical properties, as well as a scaffold for the construction of complex ligands for catalysis and materials science.

The synthetic utility of analogous 2,5-dibromoarenes in polymerization is well-documented. For instance, derivatives of 2,5-dibromothiophene (B18171) are common precursors for conductive polymers. These polymerization reactions, often utilizing palladium-catalyzed couplings like Suzuki or Stille reactions, link monomer units together to form extended π-conjugated systems. While direct polymerization of this compound is not explicitly detailed in the literature, its structural similarity to other dibromoarenes suggests its potential as a monomer. The ethyl and methyl substituents would enhance the solubility of the resulting polymer, a crucial factor for processability and application in electronic devices.

Furthermore, the two bromine atoms can be selectively or fully substituted to create complex ligands. The sequential or one-pot double functionalization of similar dibromoarenes through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination allows for the introduction of a wide range of functional groups. nih.govlibretexts.orgwikipedia.org These reactions are fundamental in modern organic synthesis and provide access to a vast chemical space. For example, a double Suzuki coupling could introduce two new aryl groups, leading to the formation of a tetra-substituted benzene core. nih.gov Similarly, Sonogashira couplings would yield dialkynyl-substituted benzenes, which are important precursors for carbon-rich materials and molecular wires. libretexts.org The Buchwald-Hartwig amination offers a route to di-amino substituted benzenes, which can serve as ligands for metal catalysts or as building blocks for nitrogen-containing polymers. wikipedia.orglibretexts.org

The following table summarizes the potential cross-coupling reactions that this compound could undergo, based on established methods for analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 2,5-Diaryl-1-ethyl-3-methylbenzene |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | 2,5-Dialkynyl-1-ethyl-3-methylbenzene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N²,N⁵-Dialkyl/Diaryl-1-ethyl-3-methylbenzene-2,5-diamine |

Intermediate in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples of this compound as a direct participant in a multi-component reaction are not readily found in the literature, its potential as a precursor to intermediates for such reactions is significant.

The derivatization of this compound through the cross-coupling reactions mentioned previously can generate a variety of substituted aromatic compounds. These derivatives, bearing functionalities like amino, alkynyl, or boronic ester groups, can then serve as key inputs for various MCRs.

For example, a di-alkynyl derivative, synthesized via a double Sonogashira coupling, could potentially participate in a [2+2+2] cycloaddition MCR to construct complex polycyclic aromatic systems. Similarly, a di-amino derivative, obtained through a double Buchwald-Hartwig amination, could be a substrate in MCRs that form heterocyclic structures, such as the Ugi or Passerini reactions, after appropriate functional group manipulation.

The true value of this compound in the context of MCRs lies in its role as a versatile platform to generate a library of substituted aromatic building blocks. The ability to introduce different functionalities at the 2 and 5 positions in a controlled manner opens up a wide array of possibilities for the design and synthesis of novel and complex molecules through multi-component strategies.

The table below illustrates a hypothetical two-step sequence where this compound is first functionalized and then used in a representative multi-component reaction.

| Step 1: Derivatization | Reagents and Conditions | Intermediate Product | Step 2: Multi-component Reaction | Potential Final Product |

| Double Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 2,5-bis(phenylethynyl)-1-ethyl-3-methylbenzene | A-³ Coupling (with an aldehyde and an amine) | Highly substituted propargylamine |

| Double Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | N²,N⁵-diphenyl-1-ethyl-3-methylbenzene-2,5-diamine | Pictet-Spengler Reaction (with an aldehyde) | Fused heterocyclic system |

This strategic use of this compound as a foundational molecule allows for the rapid assembly of molecular complexity, which is a hallmark of modern synthetic chemistry.

Structure Reactivity Relationships in Substituted Dibromobenzenes

Influence of Halogenation Pattern on Reactivity

The arrangement of bromine atoms on the benzene (B151609) ring significantly influences the molecule's reactivity. In 2,5-dibromo-1-ethyl-3-methylbenzene, the bromine atoms are in a para arrangement relative to each other. This substitution pattern has distinct consequences for different reaction types.

In electrophilic aromatic substitution reactions, the two bromine atoms, being halogens, are deactivating yet ortho, para-directing. This means that while they make the ring less reactive towards electrophiles compared to benzene, they direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the positions ortho to the bromine at C2 are C1 and C3, which are already substituted. The position para to the bromine at C2 is C5, which is also brominated. Similarly, the positions ortho to the bromine at C5 are C4 and C6, and the para position is C2. Therefore, the directing effects of the bromine atoms primarily influence the remaining unsubstituted positions, C4 and C6.

The reactivity of dibromobenzenes in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is also dependent on the halogenation pattern. The carbon-bromine (C-Br) bond's accessibility to the catalytic metal center is a key factor. In a 1,4-dibromo (para) arrangement, the two bromine atoms are sterically unhindered by each other, which can facilitate sequential or double cross-coupling reactions. In contrast, ortho-dibromobenzenes can exhibit altered reactivity due to steric hindrance and potential chelation effects with the metal catalyst.

Furthermore, the halogenation pattern can influence the propensity for side reactions like the "halogen dance," a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring. wikipedia.orgrsc.org This rearrangement is driven by the formation of the most stable aryl anion intermediate. The substitution pattern of the alkyl groups will influence the acidity of the ring protons and thus the regioselectivity of deprotonation, a key step in the halogen dance mechanism. ias.ac.inresearchgate.netwhiterose.ac.uk

To illustrate the influence of the halogenation pattern, consider the hypothetical relative rates for a generic cross-coupling reaction on different dibromo-ethyl-methylbenzene isomers.

| Isomer | Halogenation Pattern | Expected Relative Reactivity | Rationale |

|---|---|---|---|

| This compound | 1,4-dibromo (para) | Moderate to High | Both bromine atoms are relatively accessible for oxidative addition. |

| 2,4-dibromo-1-ethyl-5-methylbenzene | 1,3-dibromo (meta) | Moderate to High | Both bromine atoms are accessible, though electronic effects from alkyl groups differ. |

| 3,5-dibromo-1-ethyl-2-methylbenzene | 1,3-dibromo (meta) | Moderate | Steric hindrance from the ortho methyl group on one bromine may slightly reduce reactivity. |

| 2,3-dibromo-1-ethyl-5-methylbenzene | 1,2-dibromo (ortho) | Lower | Potential for steric hindrance between the adjacent bromine atoms and with the ortho ethyl group. |

Electronic and Steric Effects of Ethyl and Methyl Groups on Reaction Pathways

The ethyl and methyl groups on the benzene ring of this compound exert significant electronic and steric influences on its reactivity.

Steric Effects: The size of the ethyl and methyl groups creates steric hindrance around the adjacent positions. libretexts.org The ethyl group at C1 provides more steric bulk than the methyl group at C3. This steric hindrance can influence the regioselectivity of reactions. For example, in an electrophilic aromatic substitution, an incoming electrophile might preferentially attack the less sterically hindered C6 position over the C4 position, which is flanked by the methyl group and a bromine atom.

In cross-coupling reactions, the steric hindrance from the ethyl and methyl groups, particularly when they are ortho to a bromine atom, can impede the approach of the bulky palladium catalyst complex, potentially slowing down the rate of oxidative addition. nih.gov

The interplay of these electronic and steric effects can be summarized in the following table for the available reaction sites in this compound:

| Reaction Site | Electronic Effects | Steric Effects | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated by both ethyl and methyl groups (para to ethyl, ortho to methyl). | Moderately hindered by the adjacent methyl and bromo groups. | Favorable for electrophilic attack, but may be sterically disfavored compared to C6. |

| C6 | Activated by both ethyl and methyl groups (ortho to ethyl, para to methyl). | Less hindered than C4, only adjacent to the ethyl group. | Likely the most favored site for electrophilic attack. |

| C2-Br | - | Sterically hindered by the ortho ethyl and methyl groups. | Less reactive in cross-coupling reactions compared to C5-Br. |

| C5-Br | - | Less sterically hindered. | More reactive in cross-coupling reactions. |

This table provides a qualitative prediction based on fundamental principles of organic chemistry.

Comparative Studies with Isomeric Dibromo-Ethyl-Methylbenzenes

A direct comparative study of the reactivity of this compound with its isomers would provide valuable insights into the subtle interplay of substituent effects. While specific experimental data for a comprehensive comparison of these exact isomers is scarce in the literature, we can predict their relative reactivities in key reactions based on the principles discussed above.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): The relative rates of cross-coupling at the two C-Br bonds in each isomer will depend on their steric and electronic environment. Generally, C-Br bonds with less steric hindrance at the ortho positions will undergo oxidative addition more readily.

The following table provides a hypothetical comparison of the expected reactivity of this compound with two of its isomers in a Suzuki-Miyaura cross-coupling reaction.

| Isomer | Structure | Expected Outcome in Monosubstitution | Rationale for Selectivity |

|---|---|---|---|

| This compound | Preferential reaction at C5-Br. | The C2-Br bond is more sterically hindered by the flanking ethyl and methyl groups, making the C5-Br bond more accessible to the palladium catalyst. | |

| 2,4-dibromo-1-ethyl-5-methylbenzene | Reaction at both C2-Br and C4-Br is possible, with a slight preference for C4-Br. | The C2-Br bond is ortho to the ethyl group, while the C4-Br bond is ortho to the methyl group. The larger steric bulk of the ethyl group may slightly disfavor reaction at C2. | |

| 3,5-dibromo-1-ethyl-2-methylbenzene | Likely a mixture of products with some preference for reaction at C5-Br. | The C3-Br bond is flanked by two alkyl groups (ethyl and methyl), creating significant steric hindrance. The C5-Br bond is less hindered. |

This comparative analysis is predictive and based on established principles of steric and electronic effects in cross-coupling reactions. Experimental verification would be necessary to confirm these trends.

Future Directions in Research on 2,5 Dibromo 1 Ethyl 3 Methylbenzene

Exploration of Novel Catalytic Systems for Synthesis

The conventional synthesis of 2,5-dibromo-1-ethyl-3-methylbenzene typically relies on electrophilic aromatic substitution using molecular bromine with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). While effective, future research will likely focus on developing more advanced and efficient catalytic systems to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of stoichiometric waste.

Promising areas of exploration include:

Homogeneous and Heterogeneous Catalysis: The use of transition metal catalysts, such as vanadium and molybdenum complexes, in oxidative halogenation reactions presents a viable alternative. rsc.orgresearchgate.net These catalysts can utilize halide salts with an oxidizing agent like hydrogen peroxide, offering a potentially "greener" route. rsc.org The development of heterogeneous catalysts, for instance, by immobilizing active catalytic species on solid supports, could simplify product purification and catalyst recycling.

Organocatalysis: Indole-based organocatalysts have shown potential in the bromination of aromatic compounds. rsc.org These systems can operate under mild conditions and offer high regioselectivity, which would be advantageous in targeting the specific isomeric form of this compound. rsc.org

Ionic Liquids as Catalysts and Solvents: Ionic liquids are being investigated as both catalysts and environmentally benign solvents for bromination reactions. researchgate.netacs.orgnih.gov Their unique properties can enhance reaction rates and selectivity, and in some cases, facilitate aerobic oxidative bromination, which uses oxygen from the air as the oxidant. acs.orgnih.gov

A comparative look at potential catalytic systems is presented below:

| Catalyst Type | Potential Advantages | Potential Brominating System |

| Lewis Acids | Well-established, effective | Br₂ / FeBr₃ |

| Transition Metals | High efficiency, oxidative routes | HBr / H₂O₂ with Vanadium/Molybdenum complexes |

| Organocatalysts | Mild conditions, high selectivity | N-Bromosuccinimide (NBS) with indole-based catalysts |

| Ionic Liquids | Dual role as catalyst and solvent, recyclability | Aerobic oxidation with HBr |

Advanced Mechanistic Insights through In Situ Spectroscopy

A deeper understanding of the reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. While the general mechanism of electrophilic aromatic substitution is well-understood, the specific energetics and intermediates for this polysubstituted benzene (B151609) are less characterized. fiveable.me

Future research will likely employ advanced spectroscopic techniques for real-time monitoring of the reaction.

In Situ Spectroscopy: Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy can be used to probe the reaction mixture as it evolves. aspbs.comrsc.org This allows for the identification of transient intermediates, such as the sigma complex (Wheland intermediate), and the monitoring of reactant consumption and product formation in real-time. fiveable.measpbs.com By coupling these spectroscopic methods with kinetic studies, a more detailed reaction profile can be constructed.

Application to Catalysis: In situ spectroscopy is particularly valuable for studying catalytic cycles. It can help identify the active catalytic species, observe catalyst deactivation, and elucidate the role of promoters or co-catalysts. aspbs.com For instance, in a vanadium-catalyzed bromination, spectroscopy could track the oxidation state changes of the vanadium center during the reaction.

The application of these techniques could provide answers to key mechanistic questions, such as the precise influence of the ethyl and methyl groups on the regioselectivity of the second bromination step.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. taylorfrancis.com For the synthesis of this compound, future research will prioritize the development of more environmentally friendly methods.

Key strategies for sustainable synthesis include:

Safer Brominating Agents: Moving away from hazardous molecular bromine is a primary goal. rsc.org N-bromosuccinimide (NBS) is a solid, easier-to-handle alternative, though its atom economy is lower. rsc.orgrsc.org Another approach is the in situ generation of the brominating agent from more benign precursors, such as the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), which produces water as the only byproduct. researchgate.netresearchgate.net

Greener Solvents: Replacing traditional halogenated solvents with more sustainable options like water, ethanol, or even solvent-free conditions is a key objective. taylorfrancis.comresearchgate.net Research has demonstrated successful brominations in such media, often with the aid of phase-transfer catalysts or specialized catalytic systems. researchgate.net

Aerobic Oxidative Bromination: The use of air or oxygen as the terminal oxidant in combination with a suitable catalyst and a bromide source (like NaBr or HBr) represents a highly sustainable approach. acs.orgnih.gov These methods offer high atom economy and reduce the generation of hazardous waste. acs.orgnih.gov

The table below summarizes some green bromination approaches applicable to the synthesis of the target compound.

| Sustainable Approach | Reagents | Byproducts |

| Oxidative Bromination | HBr, H₂O₂ | Water |

| Alternative Brominating Agent | N-Bromosuccinimide (NBS) | Succinimide |

| Aerobic Oxidation | HBr/NaBr, O₂ (air), catalyst | Water |

| Solvent-Free Reaction | NBS, solid-state mixing | Succinimide |

Computational Design of Functionalized Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules. nih.govresearchgate.net This approach can be leveraged to design novel derivatives of this compound with tailored functionalities.

Future computational research in this area will likely focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic structure of this compound and predict the most likely sites for further functionalization. nih.gov This is particularly useful for designing subsequent reactions, such as cross-coupling reactions at the C-Br bonds.

Screening for Desired Properties: By computationally introducing various functional groups to the aromatic ring, it is possible to screen for derivatives with specific electronic, optical, or biological properties. nih.gov For example, derivatives could be designed to act as building blocks for organic electronics or as intermediates for pharmaceuticals.

This computational-led design process can significantly accelerate the discovery of new functional molecules based on the this compound scaffold, while minimizing the need for extensive and resource-intensive experimental screening.

Q & A

What are the optimal synthetic routes for preparing 2,5-dibromo-1-ethyl-3-methylbenzene, and how can regioselectivity be controlled?

Level: Basic

Methodological Answer:

The synthesis typically involves electrophilic bromination of a pre-substituted aromatic precursor. For example, bromination of 1-ethyl-3-methylbenzene under controlled conditions (e.g., using HBr/KBrO₃ in acetic acid at 0–5°C) can yield the desired product. Regioselectivity is influenced by directing groups: the ethyl and methyl groups direct bromine to the para and meta positions, respectively. Monitoring reaction temperature and stoichiometry (e.g., molar ratios of Br₂ equivalents) is critical to avoid over-bromination. Recrystallization in ethanol or acetic acid is recommended for purification .

How can the purity and structural integrity of this compound be validated experimentally?

Level: Basic

Methodological Answer:

Combine ¹H/¹³C NMR and mass spectrometry for structural confirmation. For purity assessment:

- GC-MS : Quantify impurities using a polar column (e.g., DB-5) with temperature programming.

- Melting point analysis : Compare observed values with literature data (if available).

- Elemental analysis : Validate Br content (±0.3% deviation expected).

Refer to Kanto Reagents’ purity standards (>95% by GC/HPLC) as a benchmark for analytical thresholds .

What challenges arise in crystallographic analysis of brominated aromatic compounds like this compound?

Level: Advanced

Methodological Answer:

Bromine’s high electron density causes absorption and radiation damage during X-ray diffraction. Mitigation strategies:

- Use SHELXL for refinement, which handles heavy atoms via anisotropic displacement parameters .

- Collect data at low temperatures (e.g., 100 K) to reduce thermal motion.

- Employ synchrotron radiation for improved resolution.

Example refinement metrics: R1 < 5%, wR2 < 12%, and a Flack parameter near 0 for enantiopure crystals .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for Suzuki-Miyaura coupling to evaluate steric hindrance from ethyl/methyl groups.

Compare computed activation energies with experimental yields (e.g., 60–80% typical for Pd-catalyzed reactions). Cross-validate with spectroscopic data (e.g., coupling constants in ¹H NMR) .

What contradictions exist in reported spectral data for brominated aromatics, and how should they be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in ¹H NMR shifts (e.g., ±0.2 ppm) often stem from solvent effects or impurities. Resolution steps:

Re-run spectra in deuterated solvents (CDCl₃ or DMSO-d₆) and report lock frequencies.

Compare with structurally analogous compounds (e.g., 1-bromo-3,5-dimethylbenzene, δ 7.25–7.45 ppm for aromatic protons) .

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Document all conditions (temperature, concentration) to enable reproducibility .

How does steric bulk from the ethyl and methyl groups influence the compound’s stability under thermal or photolytic conditions?

Level: Advanced

Methodological Answer:

Perform thermogravimetric analysis (TGA) and UV-vis spectroscopy :

- TGA : Decomposition onset >200°C suggests thermal stability.

- UV-vis : Monitor λmax shifts under UV light to detect photodegradation.

Steric hindrance from ethyl/methyl groups reduces π-π stacking, increasing photostability. Compare with less-substituted analogs (e.g., 1,4-dibromobenzene) to quantify stabilization effects .

What safety protocols are critical when handling this compound?

Level: Basic

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Spill management : Neutralize with sodium disulfite (for bromine residues) and adsorb with vermiculite.

- Storage : In amber glass under nitrogen at –20°C to prevent degradation. Refer to Chemtronica AB’s guidelines for brominated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.